

Comparative docking studies of 2-Piperidone derivatives

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Compound of Interest

Compound Name: 2-Piperidone

Cat. No.: B129406

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A Comparative Guide to the Molecular Docking of 2-Piperidone Derivatives

The **2-piperidone** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Molecular docking studies are crucial in understanding the binding interactions of these derivatives with their protein targets, thereby guiding the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of docking studies performed on various **2-piperidone** derivatives, targeting key proteins implicated in cancer and Alzheimer's disease.

Performance Comparison of 2-Piperidone Derivatives

The following table summarizes the docking scores and, where available, the corresponding experimental inhibitory activities of **2-piperidone** derivatives against various protein targets. Lower docking scores generally indicate a higher predicted binding affinity.

Derivative/Compound	Target Protein	Docking Software	Docking Score (kcal/mol)	Experimental Activity (IC50)	Therapeutic Area
Compound 7q	Myeloid differentiation factor 88 (MyD88)	Not Specified	Good Binding Affinity	59.11% inhibition of A β (1-42) self-aggregation at 20 μ M	Alzheimer's Disease
Compound S6	VEGFR-2 Tyrosine Kinase	GLIDE	-6.882	Not Specified	Cancer
Compound S8	VEGFR-2 Tyrosine Kinase	GLIDE	-6.536	Not Specified	Cancer
Compound S9	VEGFR-2 Tyrosine Kinase	GLIDE	-6.323	Not Specified	Cancer
Compound 5c	Bcl-2	Not Specified	Not Specified (Reasonable Binding)	Not Specified	Cancer
Compound 2608	Proteasome	Not Specified	Not Specified	CC50 in low micromolar to nanomolar range	Cancer
Compound 2610	Proteasome	Not Specified	Not Specified	CC50 in low micromolar to nanomolar range	Cancer

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in silico docking studies. Below are generalized protocols based on the methodologies reported in the cited

literature.

Molecular Docking against VEGFR-2 Tyrosine Kinase[1]

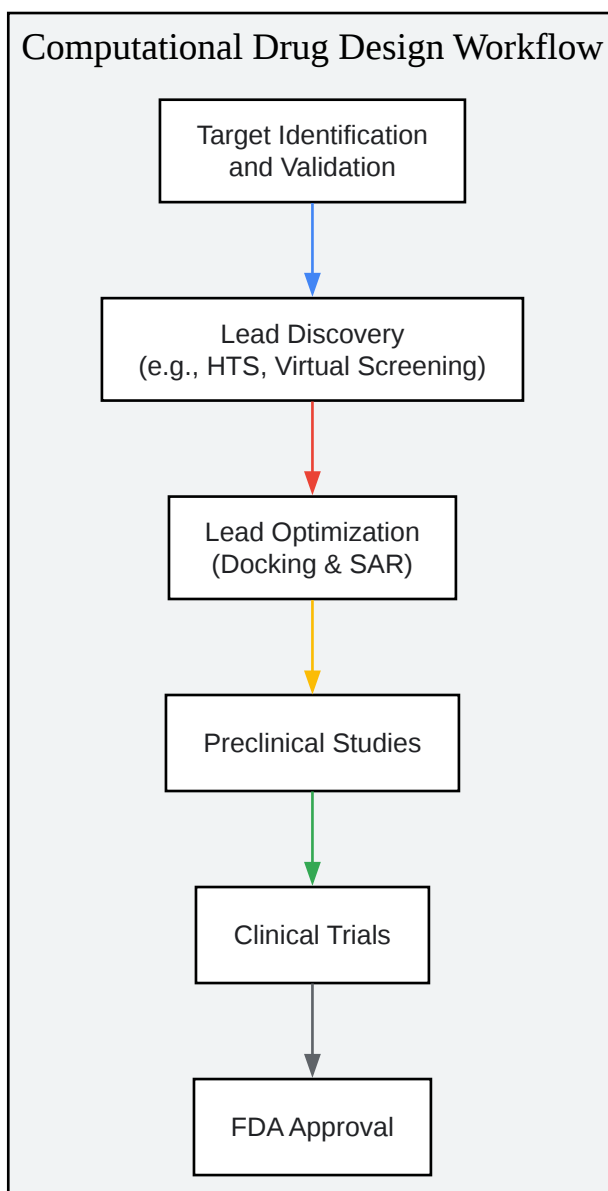
- **Protein Preparation:** The crystal structure of VEGFR-2 tyrosine kinase (PDB ID: 1YWN) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. The structure was then minimized to relieve any steric clashes.
- **Ligand Preparation:** The 3D structures of the **2-piperidone** derivatives were built and optimized using standard molecular modeling software. The ligands were assigned appropriate protonation states and minimized.
- **Docking Protocol:** Molecular docking was performed using the GLIDE (Grid-based Ligand Docking with Energetics) program. The receptor grid was generated around the active site of VEGFR-2, defined by the co-crystallized ligand. The docking calculations were carried out in "Extra Precision" (XP) mode. The final poses were scored using the GlideScore scoring function, which incorporates terms for steric clashes and electrostatic mismatches.

Molecular Docking against Bcl-2 Protein[2]

- **Protein and Ligand Preparation:** The three-dimensional structure of the Bcl-2 protein was prepared for docking. The **2-piperidone** derivatives were synthesized and their structures were used for docking.
- **Docking Simulation:** Molecular docking simulations were performed to predict the binding mode of the derivatives within the active site of Bcl-2. The results indicated that the active compounds could reasonably bind to the active site through intermolecular hydrogen bonds and hydrophobic interactions.

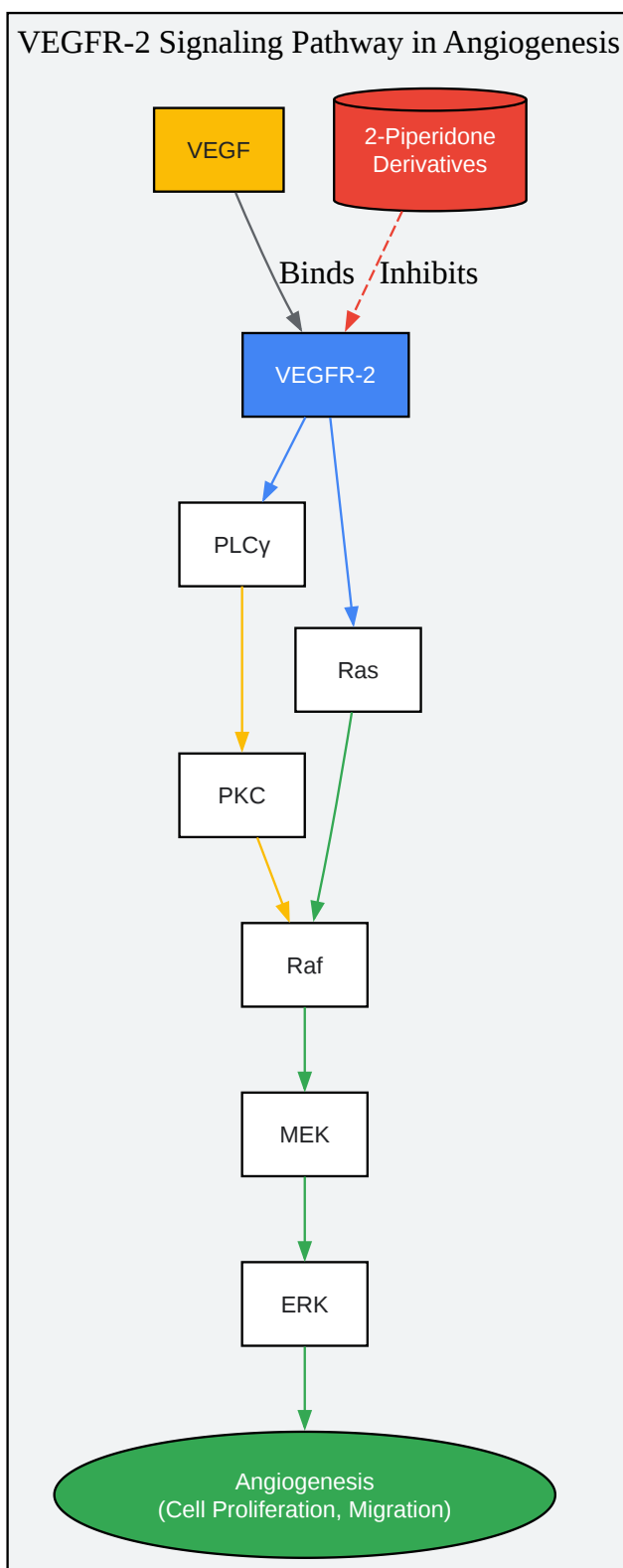
Visualizing the Workflow and Signaling Pathway

To better understand the context of these docking studies, the following diagrams illustrate a typical computational drug design workflow and a relevant signaling pathway.



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Caption: A typical workflow for computational drug design and development.



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Caption: Inhibition of the VEGFR-2 signaling pathway by **2-piperidone** derivatives.

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